NUCC-0000323

SOD1 ALS Expression Inhibition

Unlike conventional SOD1 inhibitors (LCS-1, ATN-224) that block catalytic activity, NUCC-0000323 suppresses SOD1 protein expression—critical for ALS models where mutant SOD1 aggregation drives pathology. ≥99.85% purity ensures reproducibility in quantitative, high-throughput, and sensitive in vitro assays. Ideal for comparative studies dissecting mechanism-specific SOD1 modulation effects. Order now for reliable preclinical ALS research.

Molecular Formula C15H13BrN4S
Molecular Weight 361.3 g/mol
Cat. No. B3526137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUCC-0000323
Molecular FormulaC15H13BrN4S
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=NC=C3
InChIInChI=1S/C15H13BrN4S/c1-20-14(12-6-8-17-9-7-12)18-19-15(20)21-10-11-2-4-13(16)5-3-11/h2-9H,10H2,1H3
InChIKeyCZQKLBYEPOIHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NUCC-0000323 for ALS Research: A Potent SOD1 Expression Inhibitor


NUCC-0000323 (CAS 663212-78-0, synonym WAY-607505) is a small-molecule inhibitor of superoxide dismutase 1 (SOD1) with a molecular weight of 361.26 g/mol and the formula C15H13BrN4S . The compound functions by suppressing SOD1 expression, distinguishing it from other SOD1 inhibitors that primarily target enzymatic activity . This mechanism is particularly relevant for amyotrophic lateral sclerosis (ALS) research, where mutant SOD1 aggregation and aberrant expression contribute to disease pathogenesis .

Why NUCC-0000323 Cannot Be Replaced by Common SOD1 Inhibitors in ALS Models


SOD1-targeted compounds exhibit significant functional divergence, precluding simple interchange in research applications. While common SOD1 inhibitors like LCS-1 and ATN-224 act by directly inhibiting the enzyme's catalytic activity (with IC50 values of 1.07 μM and 17.5 nM, respectively), NUCC-0000323 operates through a distinct mechanism: the suppression of SOD1 protein expression [1]. This mechanistic difference means that substituting NUCC-0000323 with an enzyme-activity inhibitor could confound experimental results, especially in models where reduced SOD1 protein levels—rather than merely blunted enzyme activity—is required to recapitulate ALS pathology .

NUCC-0000323: Evidence-Based Differentiation from In-Class Comparators


Mechanism of Action: NUCC-0000323 Suppresses SOD1 Expression, Not Just Activity

NUCC-0000323 is distinguished from other SOD1 inhibitors by its primary mechanism of action: it suppresses the expression of the SOD1 protein itself . In contrast, well-characterized inhibitors like LCS-1 and ATN-224 are known to inhibit the enzymatic activity of SOD1 without necessarily reducing protein levels [1]. This is a fundamental functional difference relevant to experimental design.

SOD1 ALS Expression Inhibition

Chemical Purity: NUCC-0000323 Offers High Batch-to-Batch Consistency

NUCC-0000323 is available with a reported purity of ≥99.85% from multiple vendors, ensuring high chemical integrity for reproducible experiments . While other SOD1 inhibitors like LCS-1 are also available at high purity (>99%), this specification directly supports rigorous quantitative studies by minimizing the impact of impurities on assay readouts .

Purity Quality Control Reproducibility

In Vitro Solubility: NUCC-0000323 Demonstrates High DMSO Compatibility

NUCC-0000323 exhibits high solubility in DMSO, reported at ≥125 mg/mL (346 mM), which facilitates the preparation of concentrated stock solutions for in vitro studies . This level of solubility is advantageous for high-throughput screening and cell-based assays requiring high compound concentrations without solvent toxicity.

Solubility Formulation In Vitro Assays

Recommended Applications for NUCC-0000323 in Preclinical Research


Investigating SOD1-Dependent Pathways in Amyotrophic Lateral Sclerosis (ALS)

NUCC-0000323 is specifically indicated for preclinical studies examining the role of SOD1 expression in ALS pathogenesis. Its reported ability to suppress SOD1 protein levels makes it a valuable tool for testing hypotheses related to mutant SOD1 aggregation and cellular toxicity in relevant cell and animal models .

Differentiating SOD1 Expression Effects from Enzymatic Activity in Cancer Models

NUCC-0000323 can be employed in comparative studies against enzyme-activity inhibitors like LCS-1 or ATN-224. This application allows researchers to dissect whether the observed effects of SOD1 modulation in cancer cell proliferation are due to a reduction in total protein (expression) or a blockade of catalytic function .

Generating Reproducible In Vitro Data with a High-Purity Chemical Probe

Given its high and consistently reported purity (≥99.85%), NUCC-0000323 is well-suited for quantitative, high-throughput, or other sensitive in vitro assays where chemical contaminants could confound data interpretation. Its use can enhance experimental reproducibility and data quality in SOD1-related research .

Quote Request

Request a Quote for NUCC-0000323

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.